molecular formula C20H14BrClN4O B3706791 2-bromo-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide

2-bromo-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide

Cat. No.: B3706791
M. Wt: 441.7 g/mol
InChI Key: IXBPRMJJMBUYKM-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of bromine, chlorine, and benzotriazole groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide typically involves the reaction of 4-chloroaniline with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products .

Scientific Research Applications

2-bromo-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

2-bromo-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide is unique due to the presence of the benzotriazole group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-bromo-N-[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrClN4O/c1-12-10-18-19(25-26(24-18)14-8-6-13(22)7-9-14)11-17(12)23-20(27)15-4-2-3-5-16(15)21/h2-11H,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBPRMJJMBUYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=CC=C3Br)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide
Reactant of Route 2
2-bromo-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide
Reactant of Route 3
2-bromo-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide
Reactant of Route 4
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2-bromo-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide
Reactant of Route 5
2-bromo-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide
Reactant of Route 6
2-bromo-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide

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